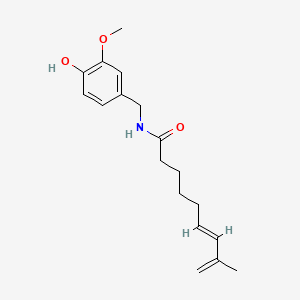

16,17-Dehydro Capsaicin

Overview

Description

16,17-Dehydro Capsaicin is a naturally occurring compound found in chili peppers. It is a derivative of capsaicin, the active component responsible for the pungency of chili peppers. The molecular formula of this compound is C18H25NO3, and it has a molecular weight of 303.4 g/mol . This compound is known for its various biological activities, including analgesic, anti-inflammatory, and anticancer properties.

Mechanism of Action

- Role : It induces a topical hypersensitivity reaction on the skin, leading to temporary defunctionalization of these nociceptor fibers .

- Resulting Changes : This defunctionalization affects the ability to transport neurotrophic factors, leading to an altered phenotype .

- Downstream Effects : Reduced pain perception and altered sensory responses result from nociceptor desensitization .

- Cellular Effects : Reduced pain signaling, temporary loss of membrane potential in nociceptor fibers .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

16,17-Dehydro Capsaicin interacts with various biomolecules in the body. It is known to bind to the Transient Receptor Potential Vanilloid subtype 1 (TRPV1), a non-selective cationic channel widely distributed in different tissues . This interaction triggers a series of biochemical reactions that can lead to various physiological effects .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate adenylate-activated protein kinase (AMPK) and protein kinase A (PKA), enhancing the activity of the mitochondrial respiratory chain and promoting fatty acid oxidation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to the transmembrane segments of TRPV1 channels, initiating calcium influx and desensitization of nerve fibers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it exhibits partial bactericidal action even at 1:16 dilution

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, capsaicin, a related compound, has been shown to have beneficial effects on metabolic and cardiovascular functions in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. During the metabolism of capsaicin, three major metabolites have been identified: 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dihydrocapsaicin . These metabolites suggest that this compound may also be involved in similar metabolic pathways.

Transport and Distribution

Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute throughout the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16,17-Dehydro Capsaicin typically involves the dehydrogenation of capsaicin. One common method is the use of dehydrogenating agents such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Capsicum species, followed by purification processes. Techniques such as solvent extraction, chromatography, and crystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 16,17-Dehydro Capsaicin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to capsaicin.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Capsaicin and other reduced forms.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

16,17-Dehydro Capsaicin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Investigated for its role in modulating cellular pathways and gene expression.

Medicine: Explored for its potential in pain management, anti-inflammatory treatments, and anticancer therapies.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Capsaicin: The parent compound, known for its strong pungency and similar biological activities.

Dihydrocapsaicin: Another derivative with similar properties but differing in the saturation of the aliphatic chain.

Nordihydrocapsaicin: A less pungent analog with similar biological effects.

Uniqueness of 16,17-Dehydro Capsaicin: this compound is unique due to its specific dehydrogenated structure, which imparts distinct chemical reactivity and biological activity. Its ability to modulate TRPV1 receptor activity and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name |

(6E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIRKKJMETWUBA-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747441 | |

| Record name | (6E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509101-57-9 | |

| Record name | (6E)-N-((4-Hydroxy-3-methoxyphenyl)methyl)-8-methyl-6,8-nonadienamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509101579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6E)-N-((4-HYDROXY-3-METHOXYPHENYL)METHYL)-8-METHYL-6,8-NONADIENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV3X8VC5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.